BAY-678 racemate
CAS No.: 675103-35-2
Cat. No.: VC7289764
Molecular Formula: C20H15F3N4O2
Molecular Weight: 400.361
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 675103-35-2 |
---|---|
Molecular Formula | C20H15F3N4O2 |
Molecular Weight | 400.361 |
IUPAC Name | 5-[5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile |
Standard InChI | InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29) |
Standard InChI Key | PGIVGIFOWOVINL-UHFFFAOYSA-N |
SMILES | CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
BAY-678 racemate consists of two enantiomers of BAY-678, a pyrimidinone derivative. The racemic form retains the same molecular framework as the active enantiomer but differs in stereochemical configuration. Key physicochemical properties include:
The compound’s structure features a trifluoromethylphenyl group and a pyridinecarbonitrile moiety, contributing to its hydrophobic interactions with HNE .
Mechanism of Action and Biological Activity
Inhibition of Human Neutrophil Elastase
BAY-678 racemate inhibits HNE, a serine protease released by neutrophils during inflammation. HNE degrades extracellular matrix components, exacerbating tissue damage in conditions like COPD and cystic fibrosis . The compound’s active enantiomer binds reversibly to HNE’s catalytic site, with a value in the low nanomolar range .
Parameter | Value | Source Citations |
---|---|---|
IC (HNE) | 20 nM | |
Selectivity (vs. other serine proteases) | 2,000-fold | |
Cell Permeability | High | |
Oral Bioavailability | Demonstrated in vivo |
In Vivo Efficacy
In murine models of acute lung injury, BAY-678 reduced neutrophil infiltration and alveolar damage by 60–70% at a dose of 10 mg/kg . Pharmacodynamic studies show a plasma half-life () of 3.5 hours in rats, supporting twice-daily dosing regimens .
Synthesis and Manufacturing
Quality Control
Analytical methods for BAY-678 racemate include:
-
High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns with UV detection at 254 nm .
-
Mass Spectrometry (MS): Confirmatory analysis via electrospray ionization (ESI) and multiple reaction monitoring (MRM) .
Research Applications
Disease Models
-
Acute Lung Injury: BAY-678 reduced bronchoalveolar lavage (BAL) fluid elastase activity by 85% in lipopolysaccharide (LPS)-challenged mice .
-
COPD: In human airway epithelial cells, pretreatment with 100 nM BAY-678 attenuated interleukin-8 (IL-8) secretion by 40% .
Chemical Probe Development
Designated as a chemical probe by the Structural Genomics Consortium (SGC), BAY-678 enables target validation studies without off-target effects on related proteases like proteinase 3 .
Supplier | Catalog Number | Price (100 mg) | Purity | Storage Conditions |
---|---|---|---|---|
ChemScene | CS-0042313 | $34.00 | 98% | 4°C |
Biorbyt | orb1706260 | $420.00 | 98% | -20°C |
MuseChem | I019765 | $280.00 | ≥95% | -20°C |
BioCat GmbH | T19202-25mg-TM | €1,522.00 | 98% | Room temperature |
Regulatory Status
BAY-678 racemate is strictly for research use, with no FDA-approved therapeutic applications .
Future Directions
Ongoing research aims to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume